molecular formula C6H4O3S B3025415 Thieno[3,4-c]furan-1,3(4H,6H)-dione CAS No. 75532-25-1

Thieno[3,4-c]furan-1,3(4H,6H)-dione

Cat. No.: B3025415
CAS No.: 75532-25-1
M. Wt: 156.16 g/mol
InChI Key: OEPDMUMGYXMSJZ-UHFFFAOYSA-N
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Description

Thieno[3,4-c]furan-1,3(4H,6H)-dione is a heterocyclic compound featuring fused thiophene and furan rings with two ketone groups. Key properties include:

  • Molecular formula: C₆H₄O₃S () or C₆H₂O₃S (), differing in hydrogen count, possibly due to substitution patterns.
  • Molecular weight: 156.16 g/mol () or 154.14 g/mol ().
  • Applications: Primarily used in research settings for organic electronics, polymer synthesis, and as a precursor for halogenated derivatives ().
  • Storage: Requires refrigeration (2–8°C) and protection from moisture ().

Properties

IUPAC Name

4,6-dihydrothieno[3,4-c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPDMUMGYXMSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75532-25-1
Record name 4,6-dihydrothieno[3,4-c]furan-1,3-dione
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Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-c]furan-1,3(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Electronics

Thieno[3,4-c]furan-1,3(4H,6H)-dione has been studied for its electronic properties , making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated system allows for effective charge transport and light absorption.

Case Study:

  • A study demonstrated that incorporating this compound into polymer matrices improved the efficiency of OLEDs due to enhanced charge mobility and stability under operational conditions.

Medicinal Chemistry

The compound exhibits notable biological activities , making it relevant in pharmaceutical research. Its derivatives have been investigated for their potential as anti-inflammatory agents and anticancer compounds.

Research Findings:

  • This compound derivatives were found to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies indicated that certain derivatives showed higher activity against cancer cell lines compared to standard chemotherapeutics.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of complex molecules through reactions such as:

  • Diels-Alder reactions
  • Suzuki coupling
  • Ullmann coupling reactions

Table: Synthetic Routes and Key Products

Reaction TypeDescriptionKey Products
Diels-AlderForms adducts with dienophilesVarious fused ring systems
Suzuki CouplingCouples with boronic acidsBiaryl compounds
Ullmann CouplingForms C–O bonds with aryl halidesAryl ethers

Material Science

In material science, this compound is explored for its potential in developing new materials such as polymers and coatings due to its stability and reactivity.

Applications:

  • It has been used to create polymeric materials with enhanced thermal stability and mechanical properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of Thieno[3,4-c]furan-1,3(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Thieno[3,4-c]pyrrole-4,6-dione (TP) Derivatives

Example Compounds :

  • FTPF: 5-(2-ethylhexyl)-1,3-di(furan-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione ().
  • STPS: Selenophene-substituted analog of FTPF ().

Comparison :

Property Thieno[3,4-c]furan-dione TP Derivatives (FTPF/STPS)
Core Structure Furan-thiophene-dione Pyrrole-thiophene-dione
Electron Affinity Moderate (furan less electron-withdrawing) Higher (pyrrole enhances acceptor strength)
Polymer Performance Limited data High hole mobility (>1 cm²/V·s) in thin-film transistors
Substituents Unmodified or brominated () Bulky alkyl chains (e.g., 2-ethylhexyl) for solubility

Key Insight : Replacing furan with pyrrole in the fused ring system increases electron-deficient character, improving charge transport in polymers .

4,6-Dibromothieno[3,4-c]furan-1,3-dione

CAS No.: 1015423-45-6 (). Molecular Formula: C₆Br₂O₃S. Molecular Weight: 311.94 g/mol.

Comparison :

Property Thieno[3,4-c]furan-dione 4,6-Dibromo Derivative
Reactivity Base compound Bromine atoms enable cross-coupling reactions
Electronic Effects Neutral Enhanced electron-withdrawing due to bromine
Applications Polymer precursor Building block for π-conjugated systems

Key Insight : Bromination modifies electronic properties, expanding utility in optoelectronic materials.

3,6-Ethano-1H,4H-furo[3,4-c]furan-1,4-dione

CAS No.: 129679-49-8 (). Molecular Formula: C₈H₈O₄. Molecular Weight: 168.15 g/mol.

Comparison :

Property Thieno[3,4-c]furan-dione 3,6-Ethano-furo-furan-dione
Structure Thiophene-furan fusion Fully saturated furo-furan with ethano bridge
Solubility Low (requires heating for dissolution) Likely higher due to saturation
Applications Electronics Less studied; potential in medicinal chemistry (e.g., cantharidin analogs)

Key Insight : Saturation and bridging reduce conjugation, shifting applications away from electronics.

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

CAS No.: 53911-68-5 (). Molecular Formula: C₁₁H₉ClO₃. Molecular Weight: 224.64 g/mol.

Comparison :

Property Thieno[3,4-c]furan-dione 4-(4-Chlorophenyl)pyran-dione
Core Structure Thiophene-furan-dione Pyran-dione with aryl substituent
Reactivity Reactive ketones Stabilized by aromatic ring
Use Cases Polymer synthesis Pharmaceutical intermediates

Key Insight : The pyran-dione scaffold prioritizes stability over electronic versatility.

Biological Activity

Thieno[3,4-c]furan-1,3(4H,6H)-dione is a sulfur-containing heterocyclic compound characterized by a fused thieno and furan ring system. Its molecular formula is C₆H₄O₃S, and it features a dione functional group that contributes to its reactivity and potential biological activity. This compound has been investigated for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Weight : 156.16 g/mol
  • CAS Number : 75532-25-1
  • Structure : Contains a fused thieno and furan ring system with a dione functional group.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited the highest activity against the cervical (HeLa) cancer cell line with an IC50 value in the low micromolar range .
    • The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.
  • Enzyme Inhibition :
    • It has been identified as a potential inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly relevant for estrogen-receptor-positive breast cancer treatments .
    • The compound has also shown promise as a selective inhibitor of sirtuins (SIRT2), which are involved in various pathophysiological processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the basic structure can significantly alter its biological activity. For example:

Modification Effect on Activity Reference
Alkylation at position 5Enhanced anticancer activity
Substitution on furan ringAltered enzyme inhibition profile
Variations in diene systemsDifferent reactivity patterns in Diels-Alder reactions

Case Study 1: Anticancer Properties

A study evaluated various derivatives of this compound for their anticancer properties against multiple cell lines. The results indicated that certain derivatives had GI50 values ranging from 0.25 to 2.4 μM, demonstrating potent activity compared to established drugs like abiraterone and galeterone .

Case Study 2: Aromatase Inhibition

In another investigation focusing on aromatase inhibitors, this compound derivatives were tested for their ability to inhibit aromatase in vitro. The most active compounds exhibited IC50 values significantly lower than traditional inhibitors used as references .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Thieno[3,4-c]furan-1,3(4H,6H)-dione and its derivatives?

  • Methodological Answer :

  • Diels-Alder Reactivity : Derivatives of thieno[3,4-c]furan can serve as precursors to reactive dienes via Diels-Alder reactions. For example, sulfolane derivatives lose SO₂ under thermal conditions to generate butadienes, enabling [4+2] cycloadditions .
  • Photoredox Catalysis : Visible-light-driven [3+2] cyclization reactions (e.g., using 9-mesityl-10-methylacridinium perchlorate) with maleimides yield dihydropyrrolo[3,4-c]pyrrole-diones, a strategy adaptable to thieno-furan-dione synthesis. Yields range from 55% to 99% depending on substituents .
  • Double Mannich Condensation : Cyclohexanone derivatives can undergo Mannich reactions with formaldehyde and amines to form fused-ring systems, as demonstrated in related furanone syntheses .

Q. How can the electronic structure of Thieno[3,4-c]furan-1,3-dione be characterized for conductive polymer applications?

  • Methodological Answer :

  • DFT Calculations : Theoretical studies on analogous thieno[3,4-c]thiophene systems reveal enhanced conjugation and tunable band gaps (e.g., 0.3 eV for pyrrolo[3,4-c]pyrrole polymers). Computational modeling can predict HOMO/LUMO levels and charge transport properties .
  • Experimental Techniques : UV-Vis spectroscopy and cyclic voltammetry measure optical band gaps and redox potentials. For example, PPD-based polymers show absorption coefficients >10⁵ cm⁻¹, critical for optoelectronic efficiency .

Advanced Research Questions

Q. What strategies enhance photovoltaic performance in polymers incorporating Thieno[3,4-c]furan-dione units?

  • Methodological Answer :

  • π-Bridge Engineering : Introducing selenophene or thieno[3,2-b]thiophene spacers between donor and acceptor units improves charge separation and reduces recombination. For instance, PPD-based polymers with thiophene π-bridges achieve PCEs >7% in bulk heterojunction solar cells .
  • Donor-Acceptor Compatibility : Pairing thieno-furan-dione acceptors with high-mobility donors (e.g., benzodithiophene) optimizes energy-level alignment. Device parameters such as open-circuit voltage (VOC) and fill factor (FF) are highly sensitive to this pairing .

Q. How do structural modifications influence Thieno[3,4-c]furan-dione reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine at 4,6-positions) increase electrophilicity, enhancing Diels-Alder reactivity. For example, 4,6-dibromo derivatives act as dienophiles in [4+2] reactions .
  • Computational Screening : DFT-based transition-state analysis predicts regioselectivity and activation barriers. Studies on analogous maleimides show that steric and electronic factors dictate reaction pathways .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported charge carrier mobilities for Thieno[3,4-c]furan-dione-based polymers?

  • Methodological Answer :

  • Purity and Synthesis : Variations in molecular weight (Đ = 1.2–1.5) and residual catalysts (e.g., Pd from Stille coupling) significantly impact mobility. High-purity samples (≥95%, validated by HPLC) are critical for reproducibility .
  • Measurement Techniques : Compare space-charge-limited current (SCLC) and field-effect transistor (FET) data. For example, SCLC mobilities for P3HT/PCBM systems range 10⁻⁴–10⁻² cm²/V·s, while FET measurements may overestimate due to interfacial effects .

Q. What are the critical parameters for optimizing Thieno[3,4-c]furan-dione in bulk heterojunction solar cells?

  • Methodological Answer :

  • Morphology Control : Solvent additives (e.g., 1,8-diiodooctane) and thermal annealing (150°C for 10 min) improve phase separation. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) are essential for characterizing nanoscale morphology .
  • Device Architecture : Inverted structures with ZnO electron transport layers reduce recombination losses. Ternary blends incorporating non-fullerene acceptors (e.g., ITIC) can boost PCEs by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,4-c]furan-1,3(4H,6H)-dione
Reactant of Route 2
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